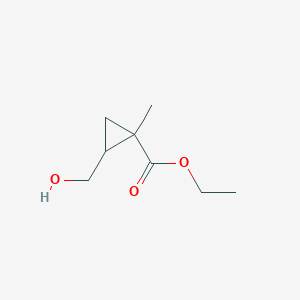
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) is a deuterated derivative of a synthetic organic compound It is characterized by the presence of an amino group, an imino group, and a phenyldiazenyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the preparation of β-iminino-β-ethoxypropanoate hydrochloride by the addition of ethyl cyanoacetate with ethanol.
Amination: The β-iminino-β-ethoxypropanoate hydrochloride is then aminated to form α-amidinoacetamide hydrochloride.
Diazotization and Coupling: The α-amidinoacetamide hydrochloride is coupled with diazotized aniline to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The phenyldiazenyl group can also participate in electron transfer reactions, affecting cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amidino-2-phenylazoacetamide-d5 Hydrochloride
- 3-Amino-3-imino-2-(phenylazo)propanamide-d5 Monohydrochloride
- NSC 10849
Uniqueness
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) is unique due to its deuterated structure, which provides enhanced stability and allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. Its specific functional groups also enable a wide range of chemical reactions, making it a versatile compound in research .
Eigenschaften
Molekularformel |
C9H12ClN5O |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
3-amino-3-imino-2-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C9H11N5O.ClH/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6;/h1-5,7H,(H3,10,11)(H2,12,15);1H/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
MWOBRIPIRLAVII-GWVWGMRQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC(C(=N)N)C(=O)N)[2H])[2H].Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


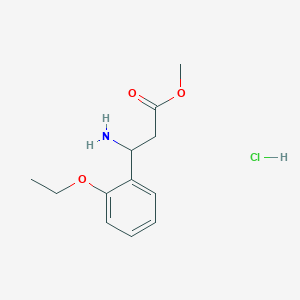


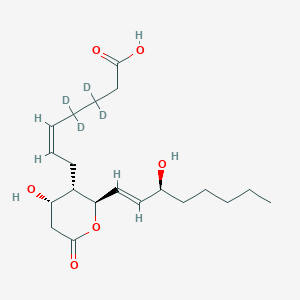
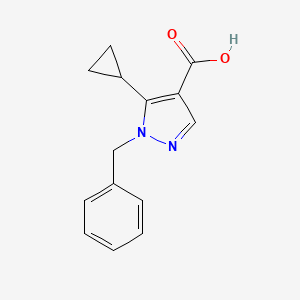
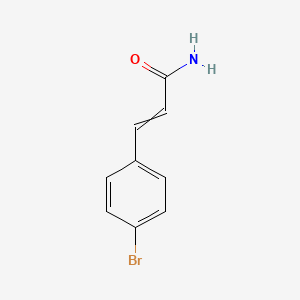
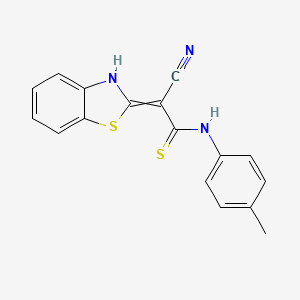
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)
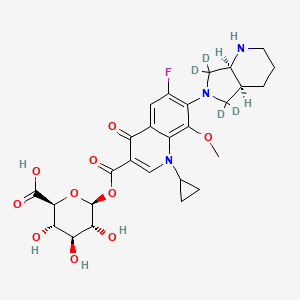



![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)
